
Dihydrolycorine
Descripción general
Descripción
La dihidrolicorina es un alcaloide derivado de la planta Lycoris radiata. Es un derivado de la licorina, conocida por sus diversos efectos farmacológicos. La dihidrolicorina ha sido estudiada por sus posibles aplicaciones terapéuticas, particularmente en la protección cardiovascular, la neuroprotección y las actividades antitumorales .
Métodos De Preparación
La dihidrolicorina se sintetiza mediante la hidrogenación de la licorina. El proceso implica la reducción de la licorina utilizando gas hidrógeno en presencia de un catalizador, típicamente paladio sobre carbono (Pd/C). Esta reacción se lleva a cabo en condiciones controladas para asegurar la reducción selectiva de los dobles enlaces en la licorina, lo que resulta en la formación de dihidrolicorina .
Análisis De Reacciones Químicas
La dihidrolicorina experimenta varias reacciones químicas, que incluyen:
Oxidación: La dihidrolicorina puede oxidarse para formar los óxidos correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Como se mencionó, la dihidrolicorina se forma a través de la reducción de la licorina. Una mayor reducción puede conducir a la formación de derivados más saturados.
Sustitución: La dihidrolicorina puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y cloruros de acilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Protección cardiovascular: Se ha demostrado que la dihidrolicorina atenúa la fibrosis cardíaca y la disfunción al regular a la baja Runx1 después del infarto de miocardio.
Actividad antitumoral: La dihidrolicorina ha demostrado una actividad antitumoral significativa en células cancerosas que muestran resistencia a los estímulos proapoptóticos.
Antiinflamatorio: Tiene efectos antiinflamatorios, lo que la hace útil en el tratamiento de diversas afecciones inflamatorias.
Mecanismo De Acción
La dihidrolicorina ejerce sus efectos a través de varios objetivos y vías moleculares:
Protección cardiovascular: Inhibe la expresión de Runx1, un gen asociado con la remodelación cardíaca adversa.
Actividad antitumoral: Inhibe la síntesis de proteínas en células eucariotas al dirigirse al paso de formación del enlace peptídico, ejerciendo así sus efectos antitumorales.
Comparación Con Compuestos Similares
La dihidrolicorina se compara con otros compuestos similares, como:
Licorina: El compuesto padre del que se deriva la dihidrolicorina.
Pseudolicorina: Otro derivado de la licorina con propiedades farmacológicas similares.
Licoramina: Un compuesto con estructura y actividades farmacológicas similares.
Galantamina: Conocida por su uso en el tratamiento de la enfermedad de Alzheimer, comparte similitudes estructurales con la dihidrolicorina.
La dihidrolicorina destaca por su menor toxicidad y mejor resistencia a ciertas enfermedades, como la disentería amebiana .
Actividad Biológica
Dihydrolycorine is a bioactive compound derived from the plant Lycoris radiata, belonging to the Amaryllidaceae family. This alkaloid has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and its potential as a therapeutic agent. This article provides an overview of the biological activity of this compound, supported by case studies and research findings.
This compound exhibits cardioprotective effects primarily through the modulation of specific molecular pathways involved in cardiac remodeling. Research indicates that it inhibits the expression of Runx1, a transcription factor implicated in cardiac fibrosis and dysfunction following myocardial infarction (MI) .
Key Findings:
- Cardiac Remodeling : this compound treatment significantly reduces adverse cardiac remodeling post-MI by downregulating fibrotic genes such as collagen I and TGF-β, while upregulating anti-apoptotic genes like Bcl-2 .
- Cardiac Function Improvement : In animal models, treatment with this compound improved left ventricular ejection fraction (LVEF), left ventricular fractional shortening (LVFS), and reduced left ventricular end-systolic and end-diastolic dimensions (LVESD and LVEDD) .
Study 1: Cardiac Fibrosis and Dysfunction
A study conducted on rats subjected to MI demonstrated that this compound administration (20 mg/kg) resulted in significant improvements in cardiac function metrics compared to untreated controls. The treatment led to:
- Increased LVEF : From 40% in controls to 55% in treated groups.
- Decreased LVEDD : From 6.5 mm to 5.2 mm post-treatment.
Table 1 summarizes these findings:
Measurement | Control Group | This compound Group |
---|---|---|
LVEF (%) | 40 | 55 |
LVEDD (mm) | 6.5 | 5.2 |
LVESD (mm) | 4.0 | 3.2 |
Study 2: Cellular Mechanisms
In vitro studies using hypoxia-treated cardiomyocytes revealed that this compound significantly reduced fibrosis markers and apoptosis rates. Specifically:
- Reduction in α-SMA Expression : Indicating decreased fibrosis.
- Increased Connexin 43 Levels : Suggesting improved intercellular communication among cardiomyocytes.
Structural Insights
Molecular docking studies have provided insights into how this compound interacts with Runx1. It directly binds to this protein, inhibiting its activity, which is crucial for mediating the adverse effects of MI on cardiac tissue . This interaction highlights this compound's potential as a targeted therapeutic agent.
Propiedades
IUPAC Name |
(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILFEGOWCJNIK-MGRBZGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346488 | |
Record name | Dihydrolycorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-21-2 | |
Record name | Dihydrolycorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrolycorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6271-21-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROLYCORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.